molecular formula C20H21NOS B1682976 Tolciclate CAS No. 50838-36-3

Tolciclate

Cat. No.: B1682976
CAS No.: 50838-36-3
M. Wt: 323.5 g/mol
InChI Key: CANCCLAKQQHLNK-LSDHHAIUSA-N
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Preparation Methods

Tolciclate can be synthesized through several synthetic routes. One common method involves the reaction of thiophosgene with 1,4-methanonaphthalen-6-ol and 3-(methylamino)toluene . The reaction conditions typically involve the use of an organic solvent and a base to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Tolciclate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tolciclate has several scientific research applications:

Comparison with Similar Compounds

Tolciclate is similar to other antifungal agents such as tolnaftate and terbinafine. it has unique properties that distinguish it from these compounds:

Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .

Properties

CAS No.

50838-36-3

Molecular Formula

C20H21NOS

Molecular Weight

323.5 g/mol

IUPAC Name

O-[[(1R,8S)-4-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl]] N-methyl-N-(3-methylphenyl)carbamothioate

InChI

InChI=1S/C20H21NOS/c1-13-4-3-5-16(10-13)21(2)20(23)22-17-8-9-18-14-6-7-15(11-14)19(18)12-17/h3-5,8-10,12,14-15H,6-7,11H2,1-2H3/t14-,15+/m0/s1

InChI Key

CANCCLAKQQHLNK-LSDHHAIUSA-N

SMILES

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=C(C=C2)C4CCC3C4

Isomeric SMILES

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=C(C=C2)[C@H]4CC[C@@H]3C4

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=C(C=C2)C4CCC3C4

Appearance

Solid powder

melting_point

93.0 °C

50838-36-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fungifos
KC 9147
Kilmicen
O-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6- yl) m-N-dimethylthiocarbanilate
tolciclate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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